Biochemical Potency: Dabrafenib vs. Vemurafenib and Encorafenib in BRAF V600E Inhibition
In a head-to-head biochemical comparison of all three FDA-approved BRAF inhibitors, dabrafenib exhibited an IC50 of 0.7 nM against purified BRAF V600E kinase, demonstrating approximately 45-fold greater potency than vemurafenib (IC50 = 31 nM) and comparable potency to encorafenib (IC50 = 0.3 nM) [1]. This enhanced target engagement is a key parameter for researchers designing dose-response studies or requiring maximal pathway suppression at lower compound concentrations.
| Evidence Dimension | Biochemical potency (IC50) against purified BRAF V600E kinase |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Vemurafenib: 31 nM; Encorafenib: 0.3 nM |
| Quantified Difference | Dabrafenib is ~44-fold more potent than vemurafenib; 2.3-fold less potent than encorafenib |
| Conditions | Purified BRAF V600E kinase domain, kinase-dead MEK1 substrate, phosphorylated MEK1 (Ser217/221) AlphaScreen readout |
Why This Matters
Superior biochemical potency compared to vemurafenib allows for lower effective concentrations in vitro, potentially reducing off-target effects and enabling more sensitive pathway inhibition studies.
- [1] Delord, J. P., et al. (2017). Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma. Table S1. Biochemical and cellular potency of encorafenib, dabrafenib, and vemurafenib. View Source
